4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with oxan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form corresponding reduced products, such as 4-amino-1-(oxan-2-YL)-1H-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various alkyl halides.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-1-(oxan-2-YL)-1H-pyrazole, 4-amino-1-(oxan-2-YL)-1H-pyrazole, and various alkyl-substituted derivatives.
Oxidation Reactions: Products include 4-bromo-1-(oxan-2-YL)-1H-pyrazole-3-carboxylic acid and other oxidation products.
Reduction Reactions: Products include 4-amino-1-(oxan-2-YL)-1H-pyrazole and other reduced derivatives.
Scientific Research Applications
4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(oxan-2-YL)-1H-indazole: Similar in structure but contains an indazole ring instead of a pyrazole ring.
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar in structure but contains a tetrahydro-2H-pyran-2-yl group instead of an oxan-2-yl group.
Uniqueness
4-Bromo-1-(oxan-2-YL)-1H-pyrazol-3-amine is unique due to the presence of both a bromine atom and an oxan-2-yl group in its structure. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C8H12BrN3O |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
4-bromo-1-(oxan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12BrN3O/c9-6-5-12(11-8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2,(H2,10,11) |
InChI Key |
ANXVXAXNGHDSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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